![molecular formula C11H15NO2 B2703683 (R)-2-(Dimethylamino)-3-phenylpropanoic acid CAS No. 174222-78-7](/img/structure/B2703683.png)
(R)-2-(Dimethylamino)-3-phenylpropanoic acid
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Overview
Description
“®-2-(Dimethylamino)-3-phenylpropanoic acid” is a derivative of pyridine . It is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of similar compounds involves the use of enantioselective enzymes . For instance, tertiary amines 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts were synthesized . The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .Scientific Research Applications
- N,N-Dimethyl-L-phenylalanine is commonly employed to prepare Cu(II)-L-amino acid complexes. These complexes serve as chiral mobile phase additives in high-performance liquid chromatography (HPLC) for the resolution of enantiomers .
Chiral Mobile Phase Additive for Enantiomer Resolution
Total Synthesis of Natural Products
Mechanism of Action
Target of Action
N,N-Dimethyl-D-Phenylalanine, also known as (2R)-2-(Dimethylamino)-3-phenylpropanoic acid or ®-2-(Dimethylamino)-3-phenylpropanoic acid, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans . These targets play a crucial role in various biochemical pathways and cellular functions.
Mode of Action
It is known that the compound’s interaction with its targets leads to changes in the biochemical pathways and cellular functions associated with these targets .
Biochemical Pathways
N,N-Dimethyl-D-Phenylalanine affects several biochemical pathways. It is involved in the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The downstream effects of these pathways include various physiological responses and cellular functions.
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by various factors, including its absorption, distribution, metabolism, and elimination .
Result of Action
The molecular and cellular effects of N,N-Dimethyl-D-Phenylalanine’s action are complex and multifaceted. They include changes in cellular functions and biochemical pathways, as well as potential effects on human health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethyl-D-Phenylalanine. These factors can include temperature, pH, and the presence of other compounds or substances .
properties
IUPAC Name |
(2R)-2-(dimethylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGIQTACRLIOHC-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Dimethylamino)-3-phenylpropanoic acid |
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